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Compound of Interest

Compound Name: 1,4-Benzodioxane

Cat. No.: B1196944

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry of 1,4-
benzodioxane and its derivatives. The 1,4-benzodioxan scaffold is a significant
pharmacophore found in numerous biologically active compounds, making a thorough
understanding of its energetic properties crucial for drug design and development. This
document summarizes key experimental and computational thermochemical data, details the
methodologies used to obtain these data, and visualizes relevant biological signaling pathways
influenced by this class of compounds.

Core Thermochemical Data

The energetic properties of 1,4-benzodioxane and its derivatives have been meticulously
studied to determine their standard molar enthalpies of formation in both condensed and
gaseous phases. These values are fundamental for understanding the stability and reactivity of
these compounds. The primary experimental techniques employed for these determinations
are static bomb calorimetry for measuring energies of combustion and Calvet microcalorimetry
for measuring enthalpies of vaporization and sublimation.[1][2]

The standard molar enthalpies of formation for 1,4-benzodioxane and several of its 6-R
derivatives in the gaseous phase at T = 298.15 K have been determined through a combination
of experimental measurements and computational estimates.[1][2] The experimental results are
derived from combustion energies measured by static bomb calorimetry and enthalpies of
phase transition (vaporization or sublimation) measured by Calvet microcalorimetry.[1][2]
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Computational estimates using Density Functional Theory (DFT) and other correlated
calculations, in conjunction with isodesmic or homodesmic reactions, have shown reasonable
agreement with the experimental data.[1]

Table 1: Experimental Thermochemical Data for 1,4-Benzodioxane and Derivatives at T =
298.15 K

-AcU°m(cr, AfH°m(cr, | Agcer,IH°m | AfH°m(g) /
Compound  State ( (cr. 1) 9 (9)

1)/ k3:-mol-1 | kJ-mol-1 kJ-mol-1 kJ-mol-1

1,4-

_ I 4099.5+1.5 -218.0+1.9 64.2+0.5 -153.8+2.0
Benzodioxan
6-Methyl-1,4-

i I 4739.3+2.0 -259.0+24 67.5+0.6 -191.5+25
benzodioxan
6-Ethyl-1,4-

. I 5390.1+2.5 -288.9+2.9 72.3+0.7 -216.6 £ 3.0
benzodioxan
6-tert-Butyl-
1,4- cr 6660.8 + 3.0 -399.0+ 3.4 85.1+0.9 -313.9+35
benzodioxan
6-Formyl-1,4-

_ cr 4090.2+1.8 -347.1+2.2 89.3+0.8 -257.8+2.4
benzodioxan
6-Acetyl-1,4-

_ cr 47105+ 2.2 -387.6 £ 2.6 93.7+1.0 -293.9+2.8
benzodioxan
6-Carboxy-
1,4- cr 4015.7 £ 1.7 -541.4+21 118.2+1.2 -423.2+24
benzodioxan

cr = crystalline state; | = liquid state Data sourced from Matos, M. A. R., Sousa, C.C. S., &

Morais, V. M. F. (2008). Experimental and computational thermochemistry of 1,4-benzodioxan
and its 6-R derivatives. The Journal of Physical Chemistry A, 112(34), 7961-7968.

Experimental Protocols
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A detailed understanding of the experimental methodologies is paramount for the critical
evaluation and replication of thermochemical data. The following sections outline the protocols
for the key techniques used in the study of 1,4-benzodioxane compounds.

Static Bomb Calorimetry

This technique is employed to measure the standard molar energy of combustion (AcU°m) of
the compounds in the condensed state.

Methodology:

Sample Preparation: A precisely weighed mass (typically 0.4 to 0.8 g) of the 1,4-
benzodioxane derivative is pressed into a pellet. For liquid samples, they are sealed in a
polyester bag of known mass and specific energy of combustion.

Bomb Assembly: The pellet is placed in a silica crucible within a stainless steel bomb. A
cotton thread fuse is placed in contact with the sample, and its ends are connected to
platinum ignition wires. One milliliter of deionized water is added to the bomb to ensure
saturation of the final gaseous phase with water vapor.

Oxygenation: The bomb is purged with oxygen to remove atmospheric nitrogen and then
filled with pure oxygen to a pressure of 3.04 MPa.

Calorimetric Measurement: The sealed bomb is placed in an isoperibol calorimeter. The
combustion reaction is initiated by passing an electric current through the ignition wire. The
temperature change of the water in the calorimeter is monitored with a precision of +10-4 K.

Calibration: The energy equivalent of the calorimeter is determined from the combustion of a
certified reference standard, typically benzoic acid, under similar conditions.

Data Analysis: The standard specific energy of combustion is calculated from the corrected
temperature rise. Corrections are applied for the ignition energy and the formation of nitric
acid from residual atmospheric nitrogen. The standard molar enthalpy of combustion
(AcH°m) is then derived from the standard molar energy of combustion.
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Workflow for Static Bomb Calorimetry.

Calvet Microcalorimetry

This technique is used to measure the standard molar enthalpies of vaporization (AglH°m) or
sublimation (AgcrH°m).

Methodology:

o Sample Preparation: A small amount of the 1,4-benzodioxane derivative (typically 1-5 mg) is
loaded into a thin glass capillary tube, which is then placed inside a stainless-steel container.

o Calorimeter Setup: The container is dropped into a Calvet microcalorimeter maintained at a
constant temperature (T = 298.15 K).

» Vaporization/Sublimation Measurement: The sample is vaporized or sublimated under a
vacuum of approximately 0.1 Pa. The heat flow associated with the phase transition is
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measured by the calorimeter's heat flux sensors.

» Calibration: The calorimeter is calibrated by dropping a known mass of a reference
substance with a well-established enthalpy of sublimation, such as iodine, under the same
experimental conditions.

o Data Analysis: The standard molar enthalpy of vaporization or sublimation at the
experimental temperature is calculated from the integrated heat flow signal and the amount
of substance. The value is then corrected to the standard reference temperature of 298.15 K
using heat capacity data.

\
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Workflow for Calvet Microcalorimetry.

Biological Sighaling Pathways

Derivatives of 1,4-benzodioxane are known to interact with various biological targets, including
al-adrenergic and 5-HT1A receptors, which are G-protein coupled receptors (GPCRS) involved
in a multitude of physiological processes.

al-Adrenergic Receptor Signaling

1,4-Benzodioxane derivatives can act as antagonists at al-adrenergic receptors. These
receptors are coupled to Gq proteins. Upon activation by an agonist, the Gq protein activates
phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into
inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular
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calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This
cascade ultimately leads to various cellular responses, such as smooth muscle contraction.
Antagonism by 1,4-benzodioxane derivatives blocks this pathway.
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al-Adrenergic Receptor Signaling Pathway.
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5-HT1A Receptor Signaling

Certain 1,4-benzodioxane derivatives exhibit activity at 5-HT1A receptors, which are coupled
to Gi/o proteins.[3] Agonist binding to the 5-HT1A receptor leads to the inhibition of adenylyl
cyclase, which decreases the intracellular concentration of cyclic AMP (CAMP). This reduction
in cCAMP levels leads to decreased activity of protein kinase A (PKA). The activated Gi/o protein
can also directly modulate ion channels, leading to neuronal hyperpolarization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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